molecular formula C10H20BrF B1594040 1-Bromo-10-fluorodecane CAS No. 334-61-2

1-Bromo-10-fluorodecane

Cat. No. B1594040
CAS RN: 334-61-2
M. Wt: 239.17 g/mol
InChI Key: DYOWVHGOABEVDK-UHFFFAOYSA-N
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Description

1-Bromo-10-fluorodecane is a chemical compound that belongs to the family of halogenated hydrocarbons . It is mainly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and surfactants . Its chemical formula is C10H20BrF, and its CAS number is 334-61-2 .


Synthesis Analysis

1-Bromo-10-fluorodecane is synthesized from 10-Bromo-1-decanol . It is used as an intermediate in the synthesis of anti-cancer drugs, such as gemcitabine and cytarabine .


Molecular Structure Analysis

The molecular formula of 1-Bromo-10-fluorodecane is C10H20BrF . The molecular weight is 239.16800 . The exact mass is 238.07300 .


Chemical Reactions Analysis

1-Bromo-10-fluorodecane is highly reactive due to the presence of a bromine and a fluorine atom . This makes it a useful building block for various chemical reactions .


Physical And Chemical Properties Analysis

1-Bromo-10-fluorodecane has a density of 1.126g/cm3 . Its boiling point is 264.9ºC at 760 mmHg . The flash point is 117.4ºC . The compound is soluble in organic solvents, such as ethanol, acetone, and diethyl ether, but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

1-Bromo-10-fluorodecane has been studied for its role in chemical synthesis and reactions. It's involved in various synthesis processes, particularly in the production of fluorinated compounds:

  • Synthesis of Fluorinated Compounds : 1-Bromo-10-fluorodecane is used in the synthesis of fluorinated analogues of various compounds. For example, it has been utilized in the synthesis of 10-Fluorodecan-9-olide, a monofluorinated analogue of (±)-phoracantholide (Sattler & Haufe, 1994).

  • Halogen Exchange Reactions : This compound has been used in halogen exchange reactions, as seen in the preparation of 11-fluoroundecanoic acid, where halogen exchange (Br/F) achieved good yields (Requirand, Blancou, Commeyras, & Caupin, 1992).

  • Formation of Bicyclic Allenes : 1-Bromo-10-fluorodecane has been used in the formation of highly strained bicyclic allenes. For example, 10-Bromo-10-fluorotetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene was prepared using this compound, showcasing its utility in complex organic syntheses (Ozen & Balcı, 2002).

  • Photoredox-Catalyzed Reactions : In a study, 1-Bromo-10-fluorodecane was used in a photoredox-catalyzed reaction to synthesize 1-bromo-1-fluoroalkanes, demonstrating its role in the development of novel synthesis methods for fluorine-containing compounds (Chen, Xu, & Qing, 2021).

  • Fluorosulfonylation Reagents : As a fluorosulfonylation reagent, it's used in the synthesis of various functionalized isoxazoles. This illustrates its versatility in the creation of complex molecular structures (Leng & Qin, 2018).

  • Structural Analysis in Crystallography : 1-Bromo-10-fluorodecane has been utilized in crystallography for the analysis of molecular structures and bonding. It aids in understanding the molecular conformations and interactions in complex structures (Hylarides, Duesler, Mettler, & Leon, 1988).

Safety And Hazards

1-Bromo-10-fluorodecane is a hazardous chemical that can cause harm to human health and the environment if not handled properly . It is classified as a hazardous material by the United Nations, and its transportation and handling are regulated by international and national laws .

properties

IUPAC Name

1-bromo-10-fluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOWVHGOABEVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187037
Record name Decane, 1-bromo-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-10-fluorodecane

CAS RN

334-61-2
Record name Decane, 1-bromo-10-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1-bromo-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Repetition of the procedure described in Example 2 but using 1.00 g (4.23 mmol) of 10-bromodecanol and 0.5287 ml (4.23 mmol) of DAST in 50 mL methylene chloride affords the crude of 10-bromo-1-fluoro-decane. Purification by flash chromatography gives the 10-bromo-1-fluoro-decane (826 mg 3 82%) as a clear colorless liquid: Rf=0.73 hexane/ethyl acetate (7:3, v/v); IR (film) δ2850-3000 (alkane CH); and 1H-NMR (CDCl3) δ1.25-2.95 (m, 16H), 3.36 (t, J=6 Hz, 2H), 4.40 (dt, J=48 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.5287 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A van Dam, MMJ Smulders, H Zuilhof - Applied Surface Science, 2022 - Elsevier
… For the synthesis of C10-MAF1, neither 1-bromo-10-fluorodecane nor 10-fluorodecan-1-ol were commercially available. Therefore, a two-step synthesis was designed (Scheme 1C), …
Number of citations: 4 www.sciencedirect.com
JF Carvalho, GD Prestwich - The Journal of Organic Chemistry, 1984 - ACS Publications
A series of unsaturated-fluoro alcohols have been prepared stereoselectively. These simple compounds are structural analogues of the trail pheromone of termites in the genus …
Number of citations: 54 pubs.acs.org

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